molecular formula C20H33NO3S B12204709 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12204709
M. Wt: 367.5 g/mol
InChI Key: BGCXBHLOACTYLN-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: This step involves the sulfonylation of a phenyl compound with appropriate sulfonylating agents under controlled conditions.

    Alkylation: The intermediate is then alkylated with a pentyloxy group to form the desired phenyl sulfonyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine can be compared with other similar compounds to highlight its uniqueness:

    [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine: Similar structure but with a dimethylamine group instead of cycloheptylamine.

    (4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine: Contains a hydroxypropyl group, offering different chemical properties and applications.

    2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have a sulfonylphenyl group but are structurally different, leading to distinct biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H33NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-cycloheptyl-4,5-dimethyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C20H33NO3S/c1-4-5-10-13-24-19-14-16(2)17(3)15-20(19)25(22,23)21-18-11-8-6-7-9-12-18/h14-15,18,21H,4-13H2,1-3H3

InChI Key

BGCXBHLOACTYLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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